molecular formula C14H8FN3O2S B12586619 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- CAS No. 647026-43-5

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-

Katalognummer: B12586619
CAS-Nummer: 647026-43-5
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: KPZLIBRQWPJVLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- typically involves the reaction of 2-aminobenzothiazole with 6-fluoro-4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- can be compared with other benzothiazole derivatives, such as:

  • 2-Benzothiazolamine, 4-methoxy-
  • 2-Benzothiazolamine, 6-fluoro-N-methyl-N-4-piperidinyl-

These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications. The uniqueness of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

647026-43-5

Molekularformel

C14H8FN3O2S

Molekulargewicht

301.30 g/mol

IUPAC-Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H8FN3O2S/c15-10-3-6-12-13(7-10)21-14(17-12)16-8-9-1-4-11(5-2-9)18(19)20/h1-8H

InChI-Schlüssel

KPZLIBRQWPJVLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.